4-(thiophen-2-ylmethyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound is a thieno-fused triazolo-pyrimidinone derivative characterized by two key substituents:
- 4-position: A thiophen-2-ylmethyl group, introducing sulfur-containing aromaticity.
- 1-position: A (3-(trifluoromethyl)benzyl)thio moiety, contributing electron-withdrawing and lipophilic properties due to the trifluoromethyl (-CF₃) group.
Properties
IUPAC Name |
8-(thiophen-2-ylmethyl)-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4OS3/c21-20(22,23)13-4-1-3-12(9-13)11-31-19-25-24-18-26(10-14-5-2-7-29-14)17(28)16-15(27(18)19)6-8-30-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWWWAFBGQRCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(thiophen-2-ylmethyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one represents a class of heterocyclic compounds that have gained attention for their potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a complex arrangement of thiophene and triazole rings, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[2,3-e][1,2,4]triazolo compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown IC50 values ranging from 1.1 to 18.8 µM against different cancer cell lines, indicating promising anticancer potential .
- Mechanism of Action : The mechanism may involve the inhibition of key enzymes involved in cancer proliferation and survival pathways. In silico docking studies suggest strong binding affinity to the active sites of relevant targets such as VEGFR-2 .
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of similar thiazole and triazole derivatives:
- Inhibition of Pathogens : Compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, a related triazole derivative showed significant antibacterial activity with an IC50 value lower than that of standard antibiotics like chloramphenicol .
Other Pharmacological Effects
Other notable biological activities include:
- Antiviral Properties : Some derivatives have been evaluated for their antiviral effects against various viruses.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.
Data Table: Biological Activities Summary
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 0.37 - 0.95 | |
| Antimicrobial | E. coli | < 10 | |
| Antiviral | Influenza Virus | TBD | TBD |
| Anti-inflammatory | Human Macrophages | TBD | TBD |
Case Studies
- Cytotoxicity in Cancer Models :
- Antimicrobial Screening :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
*Calculated based on molecular formula.
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The target compound’s -CF₃ group enhances membrane permeability compared to -Cl or -Br analogs .
- Thermal Stability : Melting points for analogs range from 227–230°C () to >250°C (), suggesting high thermal stability across the class .
- Bioactivity : Ethylcarboxylate derivatives (e.g., compound 4f in ) show cytotoxicity (IC₅₀ ~12 µM against HeLa), while brominated analogs () exhibit antitumor effects in vivo .
Structure-Activity Relationship (SAR) Insights
- 1-Position Substituents :
- 4-Position Substituents :
- Thiophen-2-ylmethyl vs. benzyl groups modulate aromatic π-π interactions with biological targets .
Q & A
Q. What synthetic routes are recommended for this compound, and what are the critical steps?
The synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Thiophene and triazole ring formation : Cyclization of ethyl 2-azido-3-thiophenecarboxylates under thermal or catalytic conditions to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core .
- Functionalization : Introduction of the 3-(trifluoromethyl)benzylthio and thiophen-2-ylmethyl substituents via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis may improve yields compared to classical methods .
- Purification : Column chromatography with solvents like ethyl acetate/hexane or ethanol/dioxane for crystallization .
Q. How can spectroscopic methods (NMR, IR) characterize its structure?
- NMR : H and C NMR are critical for confirming substituent positions. For example, the thiophene protons appear as doublets (δ 6.8–7.2 ppm), while trifluoromethyl groups show distinct F signals at ~-60 ppm .
- IR : Stretching vibrations for C=S (1050–1150 cm) and C-F (1100–1250 cm) confirm thioether and trifluoromethyl groups .
- DFT calculations : Validate experimental NMR/IR data by simulating electronic structures and vibrational modes .
Q. How can solubility and stability be systematically evaluated?
- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) using UV-Vis spectroscopy or HPLC. LogP values can predict partition coefficients .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor decomposition via LC-MS .
Advanced Research Questions
Q. How to design experiments to study structure-activity relationships (SAR)?
- Variation of substituents : Synthesize analogs with modified thiophene/benzyl groups (e.g., halogenation, methoxy substitution) and compare bioactivity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like cyclooxygenase-2 (COX-2) .
- Biological assays : Test anti-inflammatory activity via COX-2 inhibition or analgesic effects in rodent models .
Q. How to resolve contradictions in biological activity data?
- Assay validation : Ensure consistency in experimental models (e.g., cell lines vs. in vivo) and control for batch-to-batch compound purity .
- Dose-response analysis : Identify non-linear effects or off-target interactions at high concentrations .
- Meta-analysis : Compare results with structurally similar compounds (e.g., thieno[2,3-d]pyrimidines) to contextualize discrepancies .
Q. How to assess environmental fate and ecotoxicity?
- Environmental persistence : Measure hydrolysis half-life (t) under simulated natural conditions (pH 7, 25°C) .
- Bioaccumulation : Determine bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna) .
- Toxicity screening : Use algae (e.g., Chlorella vulgaris) and zebrafish embryos to evaluate EC/LC values .
Methodological Notes
- Synthetic challenges : Low yields in triazole cyclization may require optimization of reaction time, temperature, or catalysts (e.g., Cu(I)) .
- Data interpretation : Conflicting bioactivity results may arise from assay sensitivity (e.g., ELISA vs. Western blot) or metabolite interference .
- Environmental studies : Cross-validate laboratory findings with field data to account for real-world variables like microbial degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
